4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride

Description

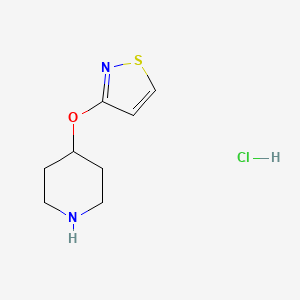

4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is a piperidine derivative featuring a thiazole ring substituent linked via an ether group at the 4-position of the piperidine scaffold. Its hydrochloride salt form enhances solubility and stability, a common strategy for optimizing pharmacokinetic properties in drug development .

Properties

IUPAC Name |

3-piperidin-4-yloxy-1,2-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS.ClH/c1-4-9-5-2-7(1)11-8-3-6-12-10-8;/h3,6-7,9H,1-2,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJBQDFZUXNJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NSC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride typically involves the coupling of 3-(piperidin-4-yloxy)isothiazole with hydrochloric acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence : The thiazole group in 4-(1,2-Thiazol-3-yloxy)piperidine distinguishes it from benzodioxol-containing analogs like paroxetine. Thiazoles are electron-deficient and may engage in unique dipole-dipole interactions or metal coordination, altering bioavailability and target binding compared to oxygen-rich benzodioxol systems .

Substituent Positioning : Fluorophenyl groups in paroxetine derivatives enhance lipophilicity and CNS penetration, whereas the thiazolyloxy group in the target compound may favor different tissue distribution or metabolic stability .

Pharmacological Implications : Pioglitazone’s thiazolidinedione moiety demonstrates how sulfur-containing heterocycles can drive therapeutic outcomes (e.g., PPAR-γ agonism). This suggests 4-(1,2-Thiazol-3-yloxy)piperidine could similarly target metabolic pathways, though empirical data are needed .

Biological Activity

4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a thiazole moiety. Its chemical structure contributes to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antibacterial, anticancer, and anti-inflammatory agent.

Antibacterial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial properties. A study on related piperidine compounds demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 12 to 22 μM . Although specific data for this compound is limited, its structural similarity to known antibacterial agents suggests potential efficacy against bacterial strains.

Anticancer Properties

Piperidine derivatives have shown promise in cancer therapy. For instance, certain analogs have been reported to inhibit cell proliferation in various cancer cell lines with IC50 values in the low micromolar range. A study highlighted that modifications in the piperidine structure could enhance cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The incorporation of thiazole may further augment these effects by improving binding affinity to cancer-related targets.

Anti-inflammatory Effects

The thiazole moiety is known for its anti-inflammatory properties. Compounds featuring thiazole structures have been linked to reduced inflammatory responses in vitro and in vivo. This suggests that this compound may also exhibit similar anti-inflammatory activity, although specific studies are needed to confirm this hypothesis.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within the target cells. For example:

- Antibacterial Mechanism : It may inhibit bacterial enzyme function or disrupt cell wall synthesis.

- Anticancer Mechanism : The compound could induce apoptosis or inhibit cell cycle progression by targeting oncogenic pathways.

- Anti-inflammatory Mechanism : It might suppress pro-inflammatory cytokine production or modulate immune responses.

Research Findings and Case Studies

A comprehensive review of literature reveals various studies focused on piperidine derivatives. Below is a summary table of key findings related to similar compounds:

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Piperidine Derivative A | Antibacterial | 12 ± 2 | |

| Piperidine Derivative B | Anticancer | 0.126 | |

| Piperidine Derivative C | Anti-inflammatory | Not specified |

Case Studies

- Antimycobacterial Activity : A study assessed the antimycobacterial activity of various piperidine derivatives against Mtb, reporting significant inhibition with certain compounds achieving IC50 values as low as 12 μM .

- Cancer Cell Line Inhibition : Another investigation into piperidine analogs revealed that modifications can lead to enhanced cytotoxicity against cancer cells, suggesting that structural variations significantly impact biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,2-thiazol-3-yloxy)piperidine hydrochloride, and how can intermediates be characterized?

- Methodology :

- Synthesis : Begin with nucleophilic substitution between thiazole derivatives (e.g., 3-hydroxythiazole) and piperidine precursors. Use coupling agents like DCC/DMAP in anhydrous solvents (e.g., DCM) under nitrogen .

- Intermediate Characterization : Employ -/-NMR to confirm substitution patterns (e.g., thiazole-piperidine linkage), LC-MS for purity, and X-ray crystallography for structural elucidation of key intermediates .

Q. How should researchers design initial biological activity assays for this compound?

- Methodology :

- In Vitro Screening : Use standardized assays (e.g., microbroth dilution for antimicrobial activity, MTT assays for cytotoxicity). Include positive controls (e.g., fluconazole for antifungal tests) and negative controls (solvent-only) .

- Dose-Response Curves : Test a logarithmic concentration range (0.1–100 µM) to identify IC values. Validate with triplicate replicates to ensure reproducibility .

Q. What analytical techniques are critical for verifying the compound’s purity and stability?

- Methodology :

- HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile byproducts .

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor changes via TLC or NMR to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

- Methodology :

- Reaction Path Prediction : Use quantum chemical calculations (DFT) to model transition states and identify energetically favorable pathways. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict yields and byproducts for novel substituent additions .

Q. How to resolve contradictions in biological activity data across different studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in anticancer activity may arise from differences in cell permeability (e.g., P-glycoprotein expression in MDR1+ vs. MDR1− cell lines) .

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., kinase inhibition vs. DNA intercalation) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in thiazole-piperidine hybrids?

- Methodology :

- Systematic Substitution : Synthesize derivatives with variations at the thiazole C5 position or piperidine N-substituents. Compare bioactivity data to identify pharmacophores .

- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using molecular alignment and steric/electrostatic field descriptors to predict activity trends .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma half-life via LC-MS), tissue distribution, and metabolite formation in rodent models. Poor in vivo activity may stem from rapid hepatic clearance .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and prolong circulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.